

An In-Depth Technical Guide to 1,3-Dibromobutane: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1,3-Dibromobutane

Cat. No.: B089751

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-Dibromobutane**, a key bifunctional alkylating agent utilized in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the formation of cyclic compounds and as a building block in the synthesis of pharmaceutical intermediates. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting.

Introduction

1,3-Dibromobutane (CAS No: 107-80-2) is a halogenated hydrocarbon with the chemical formula $C_4H_8Br_2$. Its structure, featuring two bromine atoms on the first and third carbon atoms of a butane chain, makes it a versatile reagent in organic chemistry. The differential reactivity of the primary and secondary bromine atoms allows for sequential reactions, providing a pathway to a variety of substituted butanes and cyclic compounds. This guide serves as a technical resource for researchers and professionals in drug development and other scientific fields who utilize or intend to utilize **1,3-Dibromobutane** in their work.

Physicochemical Properties

A summary of the key quantitative data for **1,3-Dibromobutane** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C4H8Br2	[1]
Molecular Weight	215.91 g/mol	[1][2][3]
CAS Number	107-80-2	[1][2]
Appearance	Clear, colorless liquid	
Boiling Point	175-176 °C	
Density	1.789 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.508	
Solubility	Insoluble in water; Soluble in common organic solvents	

Synthesis of 1,3-Dibromobutane

While various methods for the synthesis of dibromoalkanes exist, a common laboratory-scale preparation of **1,3-Dibromobutane** involves the bromination of 1,3-butanediol using a phosphorus tribromide (PBr₃) or a hydrobromic acid/sulfuric acid mixture. Below is a representative experimental protocol for the synthesis from 1,3-butanediol.

Experimental Protocol: Synthesis from 1,3-Butanediol

Materials:

- 1,3-Butanediol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

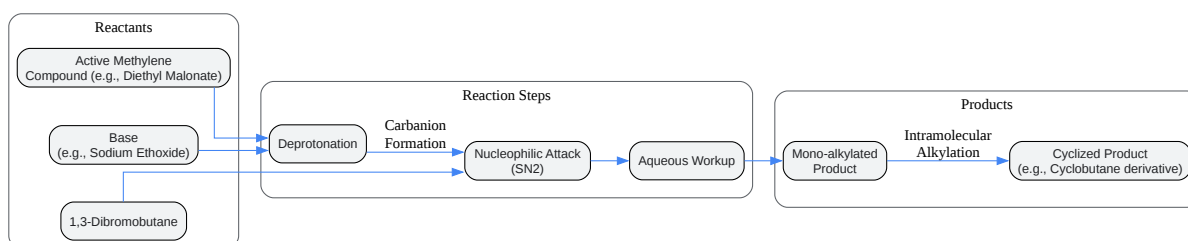
- In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place 1,3-butanediol dissolved in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add phosphorus tribromide from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
- Cool the mixture and carefully pour it over crushed ice.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the crude **1,3-Dibromobutane** by vacuum distillation.

Chemical Reactivity and Applications

The presence of two bromine atoms makes **1,3-Dibromobutane** a valuable precursor for the synthesis of various organic compounds. Its primary applications lie in alkylation and cyclization reactions.

Alkylation of Active Methylene Compounds

1,3-Dibromobutane can be used as an alkylating agent for active methylene compounds, such as diethyl malonate. This reaction typically proceeds in the presence of a base, such as sodium ethoxide, to generate a carbanion from the active methylene compound, which then acts as a nucleophile. The reaction can lead to both mono- and di-alkylated products. A general workflow for this type of reaction is depicted below.



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Caption: Workflow for the alkylation of an active methylene compound with **1,3-Dibromobutane**.

Synthesis of Cyclobutane Derivatives

A significant application of **1,3-Dibromobutane** is in the synthesis of cyclobutane derivatives. Intramolecular cyclization can be achieved through various methods, including the formation of

a di-Grignard reagent or by reaction with a strong base to induce an intramolecular Wurtz-type reaction. These cyclobutane derivatives are important structural motifs in many biologically active molecules and natural products.

Role in Drug Development

In the context of drug development, **1,3-Dibromobutane** serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its ability to introduce a four-carbon chain with reactive handles at both ends allows for the construction of various carbocyclic and heterocyclic scaffolds that are central to the structure of many therapeutic agents. For instance, it can be utilized in the synthesis of precursors for anticonvulsant drugs and other central nervous system agents.

Spectroscopic Data

The structural elucidation of **1,3-Dibromobutane** and its reaction products relies on standard spectroscopic techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum of **1,3-Dibromobutane** exhibits characteristic signals for the different types of protons in the molecule. The spectrum will show a doublet for the methyl protons, multiplets for the methylene protons, and a multiplet for the methine proton attached to the secondary bromine.
- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the **1,3-Dibromobutane** molecule.
- **Mass Spectrometry (MS):** The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns will correspond to the loss of bromine atoms and cleavage of the carbon-carbon bonds.
- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. The C-Br stretching vibrations are typically observed in the fingerprint region.

Safety and Handling

1,3-Dibromobutane is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1,3-Dibromobutane is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of cyclic compounds and as a key building block for pharmaceutical intermediates. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical compound.

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